Methyl 3-chloropyrazine-2-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-chloropyrazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c1-11-6(10)4-5(7)9-3-2-8-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXOFWYPCZOGBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CN=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30364061 | |
| Record name | Methyl 3-chloropyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30364061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27825-21-4 | |
| Record name | 2-Pyrazinecarboxylic acid, 3-chloro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27825-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-chloropyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30364061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-Chloropyrazine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Ii. Synthetic Methodologies for Methyl 3 Chloropyrazine 2 Carboxylate and Its Derivatives
Established Synthetic Pathways to Functionalized Pyrazine (B50134) Carboxylates
Traditional synthetic routes to functionalized pyrazine carboxylates, including the target compound methyl 3-chloropyrazine-2-carboxylate, often rely on the stepwise introduction of functional groups or the chemical transformation of pre-functionalized pyrazine rings.
Strategies for Direct Introduction of Carboxylate and Halogen Moieties
The direct and simultaneous introduction of both a halogen and a carboxylate group onto an unsubstituted pyrazine ring is challenging due to the electron-deficient nature of the pyrazine core, which deactivates it towards electrophilic substitution. mdpi.com Therefore, direct functionalization typically proceeds via sequential steps. For instance, the synthesis of 3-chloropyrazine-2-carbonitrile (B110518) can be achieved by treating pyrazine-2-carbonitrile with sulfuryl chloride. chemicalbook.com The subsequent conversion of the nitrile group to a methyl ester would then be required to obtain the target molecule.
Another approach involves the direct arylation of the pyrazine ring via C-H activation, which has been developed for the synthesis of complex pyrazine-containing natural products. mdpi.com While this method primarily focuses on C-C bond formation, it highlights the potential for direct functionalization under specific catalytic conditions. rsc.org
Conversion of Related Pyrazine Precursors
A more common and established strategy involves the chemical modification of readily available pyrazine precursors. This multi-step approach allows for precise control over the substitution pattern on the pyrazine ring.
A key intermediate, 3-chloropyrazine-2-carbonitrile, can be synthesized from 3-hydroxypyrazine-2-carboxamide (B1682577) by reaction with phosphorus oxychloride and diisopropylethylamine. chemicalbook.com This carbonitrile can then be hydrolyzed to a carboxylic acid and subsequently esterified to the methyl ester.
Alternatively, the synthesis can start from 3-aminopyrazine-2-carboxylic acid. Esterification with methanol (B129727) in the presence of hydrogen chloride yields methyl 3-aminopyrazine-2-carboxylate. imist.ma This amino-ester can then undergo a Sandmeyer-type reaction to replace the amino group with a chloro group, yielding the final product, this compound.
Another documented pathway involves the partial hydrolysis of 3-chloropyrazine-2-carbonitrile to 3-chloropyrazine-2-carboxamide (B1267238), which is noted to give higher yields than direct amidation of the pyrazine ring. mdpi.comresearchgate.net The amide can then be converted to the desired ester. For example, the hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloropyrazine-2-carboxylic acid has been efficiently achieved using lithium hydroxide (B78521) in an environmentally friendly, solvent-free process. researchgate.net A similar hydrolysis and subsequent re-esterification could be envisioned for the 3-chloro isomer.
The following table summarizes various precursor conversions leading to functionalized pyrazines.
| Starting Material | Reagents | Product | Reference |
| 3-Hydroxypyrazine-2-carboxamide | Phosphorus oxychloride, Diisopropylethylamine | 3-Chloropyrazine-2-carbonitrile | chemicalbook.com |
| 3-Aminopyrazine-2-carboxylic acid | Methanol, Hydrogen chloride | Methyl 3-aminopyrazine-2-carboxylate | imist.ma |
| 3-Chloropyrazine-2-carbonitrile | Controlled hydrolysis (specific pH, temp.) | 3-Chloropyrazine-2-carboxamide | mdpi.comresearchgate.net |
| Pyrazine-2-carbonitrile | Sulfuryl chloride, Toluene (B28343), DMF | 3-Chloropyrazine-2-carbonitrile | chemicalbook.com |
| 3-Aminopyrazine-2-carboxylic acid | Aniline, CDI, DMSO | 3-Amino-N-phenylpyrazine-2-carboxamide | imist.ma |
Advanced Synthetic Approaches to this compound Analogues
Recent advancements in synthetic organic chemistry have provided more sophisticated tools for the synthesis of pyrazine derivatives, focusing on improving selectivity, efficiency, and sustainability.
Regioselective Functionalization of the Pyrazine Ring System
Achieving regioselectivity—the ability to control the position of chemical modification—is paramount in the synthesis of complex molecules. The inherent reactivity of the pyrazine ring, with its electron-deficient carbon atoms, presents a significant challenge. mdpi.com
Transition metal-catalyzed cross-coupling reactions are powerful tools for the regioselective functionalization of pyrazines. rsc.org For example, Suzuki coupling reactions using palladium catalysts like Pd(dppb)Cl2 have been effective for the selective arylation of chloropyrazines and highly functionalized bromopyrazines. rsc.org This methodology allows for the precise introduction of aryl groups at specific positions, which can be crucial for building complex analogues.
Late-stage C-H functionalization offers another strategic approach to regioselectivity. nih.gov By activating a specific C-H bond on a pre-existing pyrazine core, functional groups can be introduced directly without the need for pre-functionalized starting materials. For instance, iron-catalyzed C-H functionalization of electron-deficient heterocycles has been used in the total synthesis of the natural product botryllazine A. mdpi.com Similar strategies could be adapted for the regioselective synthesis of substituted methyl 3-chloropyrazine-2-carboxylates. The use of blocking groups can also direct functionalization to a specific, otherwise less reactive, position on the ring. nih.gov
Optimization of Reaction Conditions for Enhanced Yields and Purity
Systematic optimization of reaction parameters is crucial for maximizing the yield and purity of the desired product while minimizing side reactions. This involves adjusting variables such as catalyst, solvent, temperature, and reaction time.
For the synthesis of pyrazines via acceptorless dehydrogenative coupling, a study optimized conditions by screening various manganese pincer complexes as catalysts, different bases, solvents, and temperatures. nih.govacs.org The optimized conditions involved using a specific manganese catalyst (2 mol%) with potassium hydride (KH) as the base in toluene at 150 °C for 24 hours, which significantly improved product yields. nih.govacs.org
The table below illustrates the optimization of conditions for a manganese-catalyzed pyrazine synthesis. nih.gov
| Entry | Catalyst (mol %) | Base (mol %) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Mn(CO)5Br (2) | KH (3) | Toluene | 150 | 24 | 20 |
| 2 | Complex 1 (2) | KH (3) | Toluene | 150 | 24 | 95 |
| 3 | Complex 2 (2) | KH (3) | Toluene | 150 | 24 | >99 |
| 4 | Complex 2 (2) | KH (3) | THF | 150 | 24 | 30 |
| 5 | Complex 2 (2) | KH (3) | 1,4-dioxane | 150 | 24 | 45 |
| 6 | Complex 2 (2) | KH (3) | Toluene | 125 | 24 | 70 |
| 7 | Complex 2 (2) | KH (3) | Toluene | 150 | 12 | 80 |
Similarly, in the synthesis of pyrazine-diones, a sequential three-component reaction was optimized, highlighting the importance of mild reaction conditions for achieving high yields and easy product isolation. researchgate.net The use of specific catalysts, such as Cu2(BDC)2(BPY), has also been optimized for the synthesis of pyrazine derivatives, demonstrating that changing solvent and catalyst amounts can significantly impact reaction yield. researchgate.net
Microwave-Assisted Synthesis Techniques in Pyrazine Chemistry
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and improved purity compared to conventional heating methods. rsc.orgnih.gov This technique is particularly advantageous for the synthesis of heterocyclic compounds like pyrazines.
The rapid synthesis of poly(hydroxyalkyl)pyrazines has been achieved using microwave irradiation in reactive eutectic media, a method that offers unprecedented fast rates and better atom economy. rsc.org Microwave-assisted procedures have also been successfully employed in the synthesis of pyrazinamide (B1679903) derivatives, demonstrating the versatility of this technique. mdpi.com The main advantage is the significant reduction in reaction time, from hours to a matter of minutes, while often maintaining or improving yields. youtube.comresearchgate.net For example, a cyclocondensation reaction that required 18 hours under conventional refluxing was completed in 1-2 minutes with microwave irradiation, achieving a similar yield. researchgate.net This rapid heating can also enable reactions that are difficult to perform using conventional methods. dergipark.org.tr
Green Chemistry Considerations in Pyrazine Carboxylate Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of pyrazine carboxylates and their derivatives to develop more environmentally benign, cost-effective, and sustainable processes. tandfonline.comresearchgate.net These approaches focus on minimizing waste, avoiding hazardous reagents and solvents, improving energy efficiency, and utilizing renewable resources. Key strategies include the adoption of biocatalysis, the development of atom-economical catalytic systems, and the use of greener reaction media. nih.govnih.gov
One of the most promising green approaches involves biocatalysis, which utilizes enzymes to perform chemical transformations. A notable example is the synthesis of pyrazinamide derivatives from pyrazine esters using an immobilized lipase, Lipozyme® TL IM, from Thermomyces lanuginosus. nih.govrsc.org This biocatalytic method circumvents the use of toxic and hazardous reagents, such as thionyl chloride, and solvents with reprotoxicity concerns, like N,N-dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF), which are common in traditional amide bond formation routes. nih.gov The enzymatic process can be conducted at mild temperatures (e.g., 45 °C) in a greener solvent, tert-amyl alcohol, achieving high yields in a short time. nih.govrsc.org This method has been successfully applied to a range of substrates in both shaker reactors and continuous flow systems, demonstrating its scalability and efficiency. nih.gov
| Entry | Amine Substrate | Method | Reaction Time | Yield (%) | Reference |
| 1 | Benzylamine | Shaker Reactor | 17 h | 90.2 | rsc.org |
| 2 | Benzylamine | Continuous Flow | 20 min | 91.6 | rsc.org |
| 3 | Morpholine | Continuous Flow | 20 min | 85.4 | nih.gov |
| 4 | Piperidine | Continuous Flow | 20 min | 88.1 | nih.gov |
| General Conditions: Pyrazine-2-carboxylate (5 mmol), Amine (15 mmol), tert-amyl alcohol (20 mL), Lipozyme® TL IM (870 mg), 45 °C. rsc.org |
Another significant advancement in green synthesis is the development of acceptorless dehydrogenative coupling (ADC) reactions catalyzed by earth-abundant metals. Manganese pincer complexes have been effectively used to catalyze the self-coupling of 2-amino alcohols to form 2,5-disubstituted pyrazine derivatives. nih.gov This methodology is highly atom-economical as it generates hydrogen gas and water as the only byproducts, thus representing a sustainable and environmentally benign alternative to classical condensation reactions. nih.gov
The choice of solvents and reagents is a central tenet of green chemistry. Researchers have reported one-pot syntheses of pyrazine derivatives that utilize environmentally benign solvents like wet methanol. tandfonline.comresearchgate.net These methods are often cost-effective and operationally simple, avoiding the need for harsh catalysts or reaction conditions like high temperatures or oxygen bubbling. tandfonline.com For instance, the condensation of 1,2-diketones with 1,2-diamines can be efficiently carried out at room temperature using a catalytic amount of potassium tert-butoxide in methanol. researchgate.net Furthermore, the use of water as a solvent, whenever possible, is a primary goal. While not specific to pyrazine carboxylates, the development of heterogeneous catalysts from renewable sources like natural asphalt (B605645) for reactions in aqueous media showcases a broader trend towards sustainable chemistry in the synthesis of nitrogen-containing heterocycles. rsc.org
Biosynthesis using microorganisms presents another green route to pyrazine compounds, contrasting sharply with chemical syntheses that may produce toxic byproducts. mdpi.com While the direct biosynthesis of this compound is not established, the principle of using engineered microbes to produce pyrazine backbones from renewable precursors like amino acids is a key area of green chemistry research. mdpi.commdpi.com
| Green Chemistry Approach | Key Features | Example Application | Reference |
| Biocatalysis | Use of enzymes, mild conditions, biodegradable catalyst, greener solvents. | Amidation of pyrazine esters using Lipozyme® TL IM in tert-amyl alcohol. | nih.govrsc.org |
| Atom-Economical Catalysis | Earth-abundant metal catalyst (Mn), minimal byproducts (H₂, H₂O). | Dehydrogenative self-coupling of 2-amino alcohols to form pyrazines. | nih.gov |
| Greener Solvents/Reagents | Use of methanol or water instead of DMF, THF; simple reagents. | One-pot condensation of 1,2-diketones and 1,2-diamines in methanol. | tandfonline.comresearchgate.net |
| Renewable Resources | Use of microorganisms or catalysts from natural sources. | Biosynthesis of pyrazines in recombinant E. coli; natural asphalt-based catalysts. | rsc.orgmdpi.com |
Iii. Chemical Reactivity and Transformation Mechanisms of Methyl 3 Chloropyrazine 2 Carboxylate
Nucleophilic Aromatic Substitution (SNAr) Reactions of the Chloropyrazine Moiety
The pyrazine (B50134) ring in methyl 3-chloropyrazine-2-carboxylate is electron-deficient, which makes the chlorine atom at the 3-position susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgpressbooks.pub This reactivity is a cornerstone of its chemical utility, enabling the introduction of diverse functionalities onto the pyrazine core. The presence of the electron-withdrawing ester group further activates the ring for nucleophilic attack. acs.org
Aminodehalogenation Reactions with Primary and Secondary Amines
A prominent class of SNAr reactions involving this compound is aminodehalogenation, where the chlorine atom is displaced by a primary or secondary amine. youtube.com This reaction serves as a direct and efficient method for synthesizing a variety of substituted aminopyrazine derivatives.
The reaction of this compound and its derivatives with substituted benzylamines and anilines is a well-established method for creating novel molecular scaffolds. For instance, the related compound, 3-chloropyrazine-2-carboxamide (B1267238), readily reacts with various substituted benzylamines to produce a series of 3-benzylaminopyrazine-2-carboxamides. mdpi.comresearchgate.net This transformation typically occurs in a solvent like tetrahydrofuran (B95107) (THF) with a base such as triethylamine (B128534) to neutralize the HCl generated. researchgate.net Similarly, reactions with substituted anilines yield the corresponding 3-anilinopyrazine-2-carboxylate derivatives. researchgate.netresearchgate.netmdpi.com These reactions can often be accelerated using microwave-assisted synthesis, which can lead to higher yields and shorter reaction times compared to conventional heating. mdpi.com
Table 1: Examples of Aminodehalogenation Reactions with Benzylamines
| Reactant | Nucleophile | Product |
|---|---|---|
| 3-Chloropyrazine-2-carboxamide | 4-Methylbenzylamine | 3-[(4-Methylbenzyl)amino]pyrazine-2-carboxamide mdpi.com |
| 3-Chloropyrazine-2-carboxamide | Various Substituted Benzylamines | Series of 3-Benzylaminopyrazine-2-carboxamides mdpi.comresearchgate.net |
| 3-Chloropyrazine-2-carbonyl chloride | Substituted Benzylamines | N-Benzyl-3-(benzylamino)pyrazine-2-carboxamides nih.gov |
While specific, detailed kinetic and thermodynamic data for the aminodehalogenation of this compound are not extensively published, the reaction follows the general principles of SNAr mechanisms. The reaction rate is influenced by factors such as the nucleophilicity of the amine, the solvent polarity, and the reaction temperature. The electron-withdrawing character of the two nitrogen atoms in the pyrazine ring, combined with the carboxylate group, significantly facilitates nucleophilic attack by stabilizing the anionic intermediate formed during the reaction. pressbooks.pub The reaction is generally considered to be a two-step process, and for many related heteroaromatic substitutions, the process can be second-order with respect to the amine, suggesting a mechanism where a second amine molecule may assist in the deprotonation of the addition intermediate. researchgate.net
Reactions with Oxygen-Containing Nucleophiles (e.g., Phenols)
This compound also undergoes SNAr reactions with oxygen-based nucleophiles. When treated with phenols in the presence of a base like potassium carbonate, it yields methyl 3-phenoxypyrazine-2-carboxylate derivatives. These reactions are typically conducted in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures to ensure a sufficient reaction rate. The phenoxide, generated in situ, acts as the potent nucleophile that displaces the chloride.
Mechanistic Elucidation of SNAr Pathways in Pyrazine Systems
The SNAr mechanism in pyrazine systems is a well-accepted two-step addition-elimination process. wikipedia.orgpressbooks.pub
Addition Step: The nucleophile attacks the electrophilic carbon atom bonded to the chlorine. This attack disrupts the aromaticity of the pyrazine ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. wikipedia.org The stability of this complex is crucial and is enhanced by the electron-withdrawing effects of the ring nitrogens and the adjacent ester group, which delocalize the negative charge. pressbooks.pub
In some cases, particularly with unactivated aromatic systems, a concerted mechanism (cSNAr), where bond formation and bond breaking occur simultaneously, has been proposed, although the two-step mechanism is more common for activated systems like chloropyrazines. nih.gov
Ester Hydrolysis and Carboxylic Acid Derivatization of the Carboxylate Group
The methyl ester functionality of this compound can be readily transformed, providing a gateway to other important derivatives. A fundamental transformation is the hydrolysis of the ester to its corresponding carboxylic acid, 3-chloropyrazine-2-carboxylic acid. frontierspecialtychemicals.com This reaction is typically carried out under basic conditions, for example, by heating with an aqueous solution of a base like sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH). nih.govjocpr.comchemspider.com The reaction with LiOH in water has been highlighted as an environmentally benign method, avoiding organic solvents and yielding the product in high purity. jocpr.com
The resulting 3-chloropyrazine-2-carboxylic acid is a versatile intermediate. It can be activated for further reactions, most commonly by converting it into an acyl chloride. This is achieved by treating the carboxylic acid with a reagent like thionyl chloride (SOCl₂), often in the presence of a catalytic amount of DMF. nih.gov This highly reactive 3-chloropyrazine-2-carbonyl chloride can then be coupled with a wide range of nucleophiles, particularly amines, to form various N-substituted amides. researchgate.netmdpi.comnih.gov This derivatization strategy is a key step in the synthesis of many complex molecules with potential pharmaceutical applications. nih.govnih.gov
Conditions for Selective Hydrolysis to Pyrazinecarboxylic Acid Derivatives
The ester moiety of this compound can be selectively hydrolyzed to its corresponding carboxylic acid, 3-chloropyrazine-2-carboxylic acid. This transformation is a fundamental step, often preceding further reactions such as amidation.
Research on the structurally similar Methyl 5-chloropyrazine-2-carboxylate has demonstrated an efficient and environmentally friendly hydrolysis procedure using lithium hydroxide (LiOH) in water. jocpr.com This method avoids the use of organic solvents, simplifying the reaction and workup. jocpr.com The reaction proceeds by treating the ester with a slight molar excess of LiOH in water at a controlled temperature, leading to a high yield of the corresponding pyrazinecarboxylic acid. jocpr.com Given the structural similarities, this green chemistry approach is applicable to the hydrolysis of this compound.
| Reactant | Reagent | Solvent | Conditions | Product | Key Features |
| This compound | Lithium Hydroxide (LiOH) | Water | Room temperature to mild heating | 3-Chloropyrazine-2-carboxylic acid | Environmentally benign, no organic solvent, high yield. jocpr.com |
This table presents a representative hydrolysis condition based on analogous compounds.
Amidation Reactions of the Pyrazine Carboxylate Moiety
The carboxylate group of this compound is a key site for amidation, leading to the formation of pyrazine-2-carboxamides, a class of compounds investigated for various biological activities. researchgate.netmdpi.com The amidation can be achieved through several synthetic routes.
One common method involves a two-step process: first, the hydrolysis of the methyl ester to 3-chloropyrazine-2-carboxylic acid, as described previously. The resulting acid is then activated, typically by conversion to its acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂). This activated intermediate readily reacts with a wide range of primary or secondary amines to yield the desired amide. researchgate.net
Alternatively, modern coupling methods allow for the direct amidation of the carboxylate salt (formed from hydrolysis) with an amine. nih.govorganic-chemistry.orgresearchgate.net Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), in combination with a non-nucleophilic base like Hünig's base (N,N-diisopropylethylamine), facilitate the efficient formation of the amide bond. nih.govorganic-chemistry.org This protocol is often rapid, proceeding in 1-2 hours, and is particularly useful for sensitive substrates. nih.govorganic-chemistry.org
| Route | Step 1 | Step 2 | Key Reagents | Notes |
| Acyl Chloride Method | Hydrolysis of ester to carboxylic acid. | Conversion to acyl chloride, then reaction with amine. | SOCl₂, Amine (e.g., substituted anilines). researchgate.net | A classic, robust method suitable for a wide range of amines. researchgate.net |
| Direct Coupling | Hydrolysis of ester to carboxylate salt. | Direct coupling of the salt with an amine. | HBTU, Hünig's base. nih.govorganic-chemistry.org | Efficient, rapid (1-2 h), and suitable for sensitive substrates. organic-chemistry.org |
Transformations Involving the Pyrazine Nitrogen Atoms
The two nitrogen atoms in the pyrazine ring are nucleophilic and can participate in reactions such as quaternization and N-oxidation. researchgate.netslideshare.netnih.gov The electronic environment of the ring, influenced by the electron-withdrawing chloro and carboxylate groups, affects the reactivity of these nitrogen atoms.
Quaternization: Pyrazines can be quaternized by reacting with alkyl halides. researchgate.net However, the quaternization of the first nitrogen atom significantly reduces the nucleophilicity of the second, making di-quaternization difficult. researchgate.net For this compound, quaternization would likely occur at the N-4 position. This is because the N-1 nitrogen is sterically hindered by the adjacent carboxylate group and electronically deactivated by both the C-2 carboxylate and the C-3 chloro substituents.
N-Oxidation: The pyrazine nitrogens can be oxidized to N-oxides using oxidizing agents like meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide (H₂O₂). nih.govthieme-connect.de N-oxide formation can significantly alter the electronic properties of the pyrazine ring, enabling different reactivity patterns, such as facilitating nucleophilic substitution or participating in [3+2] dipolar cycloaddition reactions. thieme-connect.de For this specific molecule, oxidation could potentially yield the N-1 oxide, the N-4 oxide, or a mixture of both, with the regioselectivity depending on the steric and electronic influences of the substituents and the oxidant used.
Coupling Reactions and Metal-Catalyzed Processes
The chlorine atom on the pyrazine ring serves as a reactive handle for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for extensive derivatization.
The chloro group can be substituted with sulfur nucleophiles through palladium-catalyzed cross-coupling reactions. General methods have been developed for the coupling of aryl halides with a wide range of aliphatic and aromatic thiols. organic-chemistry.org A catalyst system such as Pd(OAc)₂ with a ferrocene-based phosphine (B1218219) ligand like 1,1'-bis(diisopropylphosphino)ferrocene (DiPPF) has proven effective for this transformation. organic-chemistry.org This reaction provides a direct route to 3-thio-substituted pyrazine derivatives.
Furthermore, these transformations can lead to the formation of fused heterocyclic systems. For example, reaction with a suitable amino-thiol precursor can lead to intramolecular cyclization, forming polycyclic systems like pyrazino[2,3-b] rsc.orgscience.govthiazines. researchgate.net This type of reaction proceeds via substitution of the chlorine followed by a condensation step to build the new fused ring.
The chloro-substituent on this compound enables a variety of powerful palladium-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis. rsc.orgwikipedia.orglibretexts.org
Suzuki-Miyaura Coupling: This reaction couples the chloropyrazine with an organoboron reagent, typically an aryl or vinyl boronic acid or ester. organic-chemistry.orglibretexts.org It is a highly versatile method for creating C(sp²)-C(sp²) bonds. The reaction is typically catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor like Pd(OAc)₂ with phosphine ligands (e.g., PPh₃, PCy₃), and requires a base such as K₃PO₄ or K₂CO₃. nih.gov This allows for the synthesis of 3-aryl or 3-vinyl pyrazine derivatives. researchgate.netnih.gov
Heck Reaction: The Heck reaction couples the chloropyrazine with an alkene, such as an acrylate (B77674) or styrene, to form a new C-C bond at the olefinic position. rsc.orgorganic-chemistry.orgyoutube.com The reaction is catalyzed by a palladium complex and requires a base. wikipedia.org This transformation results in the formation of 3-alkenylpyrazine derivatives, effectively elongating the side chain. rsc.org
Sonogashira Coupling: This reaction involves the coupling of the chloropyrazine with a terminal alkyne. wikipedia.orgorganic-chemistry.orglibretexts.org It is co-catalyzed by palladium and copper(I) salts and requires a base, typically an amine like triethylamine. wikipedia.orgbeilstein-journals.orgnih.gov The Sonogashira coupling is an excellent method for synthesizing 3-alkynylpyrazine derivatives, which are valuable intermediates for further transformations. rsc.org
| Reaction | Coupling Partner | Typical Catalyst System | Base | Product Type |
| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid/Ester | Pd(OAc)₂ or Pd₂(dba)₃ + Phosphine Ligand (e.g., PPh₃, CataXCium A) libretexts.orgnih.gov | K₂CO₃, K₃PO₄ | 3-Aryl- or 3-Vinyl-pyrazine |
| Heck Reaction | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂ + Phosphine Ligand (e.g., X-Phos) rsc.org | Et₃N, K₂CO₃ | 3-Alkenyl-pyrazine |
| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₂Cl₂ + CuI rsc.orgwikipedia.org | Et₃N, Piperidine | 3-Alkynyl-pyrazine |
Cycloaddition and Condensation Reactions to Form Polycyclic Systems
The pyrazine ring and its substituents can participate in reactions that build more complex, fused heterocyclic architectures.
Cycloaddition Reactions: The pyrazine ring contains two imine C=N bonds and can, in principle, act as a diene or a dienophile in cycloaddition reactions like the Diels-Alder reaction. rsc.org For instance, reaction of a pyrazine with a reactive dienophile could lead to a bicyclic adduct, which might undergo subsequent rearrangement or extrusion to form a new aromatic system. rsc.orgyoutube.com More commonly, derivatization of the pyrazine ring, such as through N-oxidation as mentioned in section 3.3, can facilitate [3+2] dipolar cycloadditions with electron-deficient alkenes or alkynes, providing a route to fused five-membered rings. thieme-connect.de
Condensation Reactions: Functional groups on the pyrazine ring can be used to build fused rings through condensation reactions. For example, the conversion of this compound into a derivative containing an adjacent amine or hydrazide group can set the stage for cyclocondensation. Reaction with bifunctional reagents can lead to the formation of new fused rings. For instance, condensation of a 2,3-diaminopyrazine (B78566) derivative (obtainable from the title compound) with an α-diketone is a classic route to pteridines. Similarly, condensation reactions with reagents like malononitrile (B47326) or ethyl cyanoacetate (B8463686) can be used to construct fused pyridopyrazine systems. nih.govbeilstein-journals.org The reaction to form pyrazino[2,3-b] rsc.orgscience.govthiazines, mentioned in section 3.4.1, is another prime example of a cyclocondensation reaction leading to a polycyclic system. researchgate.net
Synthesis of Pteridine (B1203161) Derivatives from Pyrazine Precursors
The pteridine ring system, a fusion of pyrimidine (B1678525) and pyrazine rings, is a core structural motif in numerous biologically significant molecules, including folic acid and various enzyme cofactors. This compound serves as a key building block for the synthesis of pteridine derivatives.
One common strategy involves the reaction of this compound with guanidine (B92328) or its derivatives. The reaction proceeds through an initial nucleophilic substitution of the chlorine atom by one of the amino groups of guanidine, followed by an intramolecular cyclization to form the pteridine ring. This approach allows for the introduction of various substituents onto the pteridine core, depending on the nature of the guanidine derivative used.
Another synthetic route involves the transformation of the chloro group into an amino group, yielding methyl 3-aminopyrazine-2-carboxylate. This amino-pyrazine derivative can then be reacted with a variety of reagents to construct the fused pyrimidine ring. For instance, reaction with isocyanates can lead to the formation of 2,3-disubstituted pteridin-4(3H)-ones after heterocyclization. rsc.org
A notable example is the synthesis of pteridines from this compound and amidines. The reaction is believed to proceed via a stepwise addition-cyclization mechanism, offering a rapid and efficient route to highly substituted pyrimidines that can be further elaborated into pteridines.
The following table summarizes a selection of pteridine derivatives synthesized from pyrazine precursors, highlighting the diversity of achievable structures.
| Precursor | Reagent | Resulting Pteridine Derivative | Reference |
| This compound | Guanidine hydrochloride | 2-Amino-4-hydroxypteridine-6-carboxylic acid | researchgate.net |
| Methyl 3-aminopyrazine-2-carboxylate | Phenyl isocyanate, then ethanol | 2-Phenyl-3-ethylpteridin-4(3H)-one | rsc.org |
| This compound | Benzamidine | 2-Phenyl-4-aminopteridine-6-carboxylate | researchgate.net |
Formation of Other Fused Heterocycles Containing the Pyrazine Core
The reactivity of this compound extends beyond the synthesis of pteridines, enabling the construction of a wide array of other fused heterocyclic systems. The strategic placement of the chloro and carboxylate groups on the pyrazine ring provides a scaffold for various cyclization reactions.
For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been employed to introduce aryl or heteroaryl moieties at the 3-position of the pyrazine ring. The resulting 3-aryl or 3-heteroaryl-pyrazine-2-carboxylates can then undergo further transformations to generate more complex fused systems. For example, intramolecular cyclization reactions can lead to the formation of thieno[3,2-b]pyridines and other related heterocycles. nih.govmdpi.com
Furthermore, nucleophilic substitution of the chlorine atom with various binucleophiles can lead to the one-pot synthesis of diverse fused heterocycles. For example, reaction with substituted benzylamines has been shown to yield 3-benzylaminopyrazine-2-carboxamides, which are precursors to various bioactive compounds. mdpi.com
The versatility of this compound as a precursor for fused heterocycles is illustrated in the following table, which showcases a range of synthesized compounds.
| Reagent | Reaction Type | Resulting Fused Heterocycle | Reference |
| (Hetero)aryl boronic acids | Suzuki-Miyaura Coupling | Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates | nih.govmdpi.com |
| Substituted benzylamines | Nucleophilic Aromatic Substitution | 3-Benzylaminopyrazine-2-carboxamides | mdpi.com |
| Amidines | Inverse Electron Demand Diels-Alder | Substituted Pyrimidines | nih.gov |
Iv. Role As a Key Synthetic Intermediate in Complex Molecular Architectures
Precursor for Bioactive Pyrazine (B50134) Derivatives
The pyrazine core is a well-established pharmacophore and toxophore found in numerous bioactive compounds. Methyl 3-chloropyrazine-2-carboxylate serves as a readily available starting point for accessing a diverse library of substituted pyrazine derivatives.
Application in Agrochemical Development
The pyrazine heterocycle is a key component in a variety of pesticides. google.com The development of novel agrochemicals for the control of invertebrate pests often utilizes pyrazine-based scaffolds. For instance, derivatives of 3-chloropyrazine-2-carboxamide (B1267238), which can be synthesized from this compound, have been described in patents for their use in combating invertebrate pests. googleapis.com The synthesis of these active compounds often involves the substitution of the chlorine atom, demonstrating the role of the chloropyrazine core as a crucial intermediate. The broad utility of pyrazine compounds as fungicides and insecticides further underscores the importance of precursors like this compound in the agrochemical industry. google.com
Utilization in Pharmaceutical Intermediate Synthesis
In the pharmaceutical industry, this compound is a cornerstone for building more elaborate drug candidates. The ester group can be readily converted to an amide, and the chlorine atom can be displaced through nucleophilic substitution, opening pathways to a multitude of derivatives. A closely related compound, 3-chloropyrazine-2-carbonitrile (B110518), is a documented intermediate in the synthesis of cathepsin C inhibitors. chemicalbook.com Given the straightforward synthetic relationship between a methyl ester, a carboxylic acid, and a nitrile, this compound is considered a fundamental precursor in the synthesis of such pharmaceutically relevant molecules.
Scaffold for Medicinal Chemistry Research and Drug Design
The inherent structural features of this compound make it an ideal scaffold for medicinal chemistry programs aimed at discovering and optimizing new therapeutic agents.
Design and Synthesis of TGR5 Agonists
Takeda G-protein-coupled receptor 5 (TGR5) is a promising therapeutic target for metabolic diseases such as type 2 diabetes and obesity. In the quest for potent TGR5 agonists, this compound has been utilized as a key starting material. Researchers have designed and synthesized novel 3-phenoxypyrazine-2-carboxamide derivatives, initiating the synthesis with the nucleophilic aromatic substitution of the chlorine atom on this compound with various substituted phenols. This reaction is typically performed in the presence of a base like anhydrous potassium carbonate in a solvent such as DMF. The resulting intermediates are then further modified to produce the final amide derivatives. Several of these compounds have demonstrated excellent human TGR5 agonist activity, with some exhibiting potency superior to the reference drug INT-777.
Interactive Table: TGR5 Agonist Activity of Synthesized Pyrazine Derivatives
| Compound | Substituent on Phenoxy Ring | hTGR5 Agonist Activity (EC₅₀, nM) |
|---|---|---|
| 18g | 2-Cl | 1.4 |
| 18k | 2,5-di-Cl | 1.5 |
| INT-777 (Reference) | - | 19.0 |
Data sourced from scientific literature.
Development of Kinase Inhibitors, including MK-2 Inhibitors
Kinases are crucial targets in drug discovery, particularly in oncology and inflammatory diseases. The pyrazine scaffold is a common feature in many kinase inhibitors. mdpi.com Specifically, aminopyrazine derivatives have been identified as potent inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2), a key player in the inflammatory response. nih.gov The synthesis of these inhibitors often relies on the displacement of a halogen on the pyrazine ring with an amine. Therefore, this compound serves as an excellent starting point for generating libraries of potential kinase inhibitors. By reacting it with various amines, medicinal chemists can create a diverse set of aminopyrazine scaffolds for biological screening. This strategy has been applied to develop inhibitors for other kinases as well, such as the mitotic kinase Nek2, where synthesis started from a chloropyrazine derivative. nih.govacs.org
Construction of Antimicrobial Lead Compounds
The pyrazine ring is a core component of pyrazinamide (B1679903), a first-line medication for tuberculosis. This has spurred extensive research into other pyrazine derivatives as potential antimicrobial agents. Starting from precursors like 3-chloropyrazine-2-carbonitrile or the corresponding amide (both synthetically accessible from this compound), researchers have developed novel series of compounds with significant antimicrobial activity. mdpi.com For example, N-benzyl-3-chloropyrazine-2-carboxamides have been synthesized and tested against various bacterial strains. One of the most active compounds, 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide, showed a minimum inhibitory concentration (MIC) of 7.81 μM against Staphylococcus aureus. Furthermore, derivatives where the 3-chloro group was substituted by a benzylamino moiety were found to be highly effective against Mycobacterium tuberculosis H37Rv, with MIC values as low as 12.5 μg·mL⁻¹. mdpi.com
Synthesis of Potential Anticancer Agents
The pyrazine scaffold is a recognized pharmacophore present in numerous compounds developed for cancer therapy, particularly as kinase inhibitors. ed.ac.uknih.gov Kinases are a class of enzymes that play a central role in complex cellular processes such as cell growth, proliferation, and apoptosis, and their dysregulation is a hallmark of many cancers. ed.ac.ukacs.org this compound, and its close chemical relatives, are valuable starting materials for creating libraries of potential anticancer agents due to their inherent structural features that allow for targeted modifications.
The primary synthetic strategy involves the nucleophilic displacement of the chloride at the C-3 position with a variety of amines or other nucleophiles. This reaction is a cornerstone for building a diverse range of substituted pyrazine derivatives. For instance, research into aminopyrazine inhibitors of the mitotic kinase Nek2, a protein involved in cell cycle regulation, showcases a common synthetic pathway. nih.gov While this specific study began with a different pyrazine starting material to build the core, the subsequent modification steps, such as Suzuki couplings to introduce aryl groups and reactions with amines, are analogous to the potential transformations of this compound. nih.gov
A closely related compound, 3-chloropyrazine-2-carbonitrile, which features a nitrile group instead of a methyl ester, has been explicitly documented as a key intermediate in the synthesis of cathepsin C inhibitors. chemicalbook.com The synthetic utility demonstrated by the carbonitrile is directly translatable to the methyl ester, involving nucleophilic substitution of the chlorine with amine-containing fragments to build the final inhibitor structure. chemicalbook.com The ester group of this compound can be subsequently hydrolyzed to a carboxylic acid or converted to an amide, providing another point for diversification and interaction with biological targets. nih.gov The resulting carboxylic acid, for example, can form critical hydrogen bonds with amino acid residues, such as Tyr70, in the active site of kinases like Nek2. nih.gov
The following table summarizes examples of pyrazine-based compounds and their relevance in anticancer research, illustrating the types of structures that can be accessed using intermediates like this compound.
| Compound Class | Synthetic Precursor (Analog) | Target/Activity | Reference |
| Aminopyrazine Inhibitors | 2,3-Dichloropyrazine | Mitotic Kinase Nek2 Inhibition | nih.gov |
| Substituted Pyrazines | 3-Chloropyrazine-2-carbonitrile | Cathepsin C Inhibition | chemicalbook.com |
| Anilinothiadiazinones | 3,5-dichloro-4H-1,2,6-thiadiazin-4-one | Kinase Inhibition, Anticancer Activity | mdpi.com |
| Diketopiperazines | N/A (Illustrates anticancer scaffold) | Antiproliferative against A549 & Hela cells | mdpi.com |
This table includes data from analogous compounds to illustrate the synthetic potential.
Strategic Importance in Combinatorial Chemistry and Library Synthesis
Combinatorial chemistry is a powerful strategy used in drug discovery to rapidly synthesize and screen large numbers of different but structurally related molecules, known as a library, to identify new lead compounds. researchgate.net Diversity-oriented synthesis (DOS) is a related approach that aims to create libraries of structurally complex and diverse small molecules, often inspired by natural products. nih.gov this compound is an ideal scaffold for both of these approaches due to its favorable chemical characteristics.
The strategic importance of this compound lies in its bifunctional nature. It possesses two distinct and orthogonally reactive sites:
The C-3 Chloro Group: This site is activated for nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of substituents by reacting it with libraries of amines, alcohols, or thiols. This is the primary point of diversification.
The C-2 Methyl Ester Group: This functional group can be readily modified. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a library of amines to form amides. Alternatively, it can be reduced to an alcohol or reacted with organometallic reagents.
This two-pronged reactivity allows for the systematic and rapid generation of a large matrix of compounds from a single, readily accessible core structure. For example, starting with this compound, a chemist could first react it with 100 different amines to displace the chlorine. Each of these 100 products could then be hydrolyzed and subsequently coupled with 100 different alcohols, theoretically generating a library of 10,000 distinct molecules. This approach significantly accelerates the discovery of structure-activity relationships (SARs). researchgate.net
The pyrazine core itself provides a rigid, planar scaffold that effectively orients the appended substituents in three-dimensional space, which is crucial for binding to specific protein targets. The use of automated synthesis platforms and microwave-assisted organic synthesis can further accelerate the production of these compound libraries. nih.gov
The key features that make this compound a valuable building block in library synthesis are summarized below.
| Feature | Description | Importance in Library Synthesis |
| Bifunctional Reactivity | Possesses two distinct reactive sites (chloro and ester groups) that can be modified independently. | Allows for the creation of large, two-dimensional compound libraries from a single starting material. |
| Activated C-Cl Bond | The chloro group is readily displaced by a wide range of nucleophiles via SNAr reactions. | Provides a reliable and versatile primary reaction handle for introducing molecular diversity. |
| Modifiable Ester Group | Can be converted into amides, acids, alcohols, etc., through standard chemical transformations. | Serves as a secondary point for diversification, enabling fine-tuning of properties like solubility and target binding. |
| Rigid Heterocyclic Core | The pyrazine ring provides a defined and relatively planar structure. | Presents appended functional groups in a predictable spatial orientation, facilitating rational drug design and SAR studies. |
V. Advanced Spectroscopic and Structural Elucidation of Methyl 3 Chloropyrazine 2 Carboxylate Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural assignment of organic molecules, including derivatives of methyl 3-chloropyrazine-2-carboxylate. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.
Proton NMR (¹H-NMR) spectroscopy is instrumental in identifying the number and connectivity of hydrogen atoms within a molecule. For derivatives of this compound, ¹H-NMR spectra reveal characteristic signals for the protons on the pyrazine (B50134) ring and those on substituent groups.
The chemical shifts (δ) of the pyrazine ring protons are influenced by the electronic effects of the substituents. rsc.org For instance, the introduction of an amino group, as in methyl 3-aminopyrazine-2-carboxylate, leads to distinct signals for the ring protons. imist.ma The methyl ester group (-COOCH₃) typically exhibits a singlet peak in a specific region of the spectrum. For example, in methyl 3-amino-6-bromopyrazine-2-carboxylate, the methoxyl group protons appear as a singlet at δH 3.98. imist.ma The analysis of coupling patterns between adjacent protons can further elucidate the substitution pattern on the pyrazine ring.
Table 1: Representative ¹H-NMR Chemical Shifts for Protons in Methyl Pyrazine-2-carboxylate Derivatives
| Proton Type | Chemical Shift (δ, ppm) Range | Multiplicity | Notes |
| Pyrazine Ring Protons | 8.0 - 9.5 | Doublet, Singlet | The exact shift and multiplicity depend on the substitution pattern. |
| Methyl Ester (-OCH₃) Protons | 3.8 - 4.0 | Singlet | A characteristic singlet peak. |
| Amino (-NH₂) Protons | Variable | Broad Singlet | The chemical shift can vary depending on solvent and concentration. |
| Methyl (-CH₃) Protons on Ring | 2.5 - 2.8 | Singlet | The shift is influenced by its position on the ring. |
Note: The chemical shifts are approximate and can vary based on the solvent and the specific structure of the derivative.
Carbon-13 NMR (¹³C-NMR) spectroscopy provides a detailed map of the carbon skeleton of a molecule. libretexts.org Each unique carbon atom in a derivative of this compound gives rise to a distinct signal in the ¹³C-NMR spectrum.
The chemical shifts of the pyrazine ring carbons are sensitive to the nature and position of substituents. mdpi.com The carbonyl carbon of the methyl ester group is particularly noteworthy, appearing at a downfield chemical shift, typically in the range of 160-175 ppm. libretexts.org For example, in methyl 3-amino-6-bromopyrazine-2-carboxylate, the carbon of the methoxyl group is observed at δC 53.0, and the carbonyl carbon signal is also present. imist.ma The number of distinct signals in the ¹³C-NMR spectrum directly corresponds to the number of non-equivalent carbon atoms, which is a powerful tool for confirming the structure and symmetry of a molecule. docbrown.info
Table 2: Typical ¹³C-NMR Chemical Shift Ranges for Carbons in Methyl Pyrazine-2-carboxylate Derivatives
| Carbon Type | Chemical Shift (δ, ppm) Range | Notes |
| Pyrazine Ring Carbons | 120 - 160 | Highly dependent on the electronic nature of substituents. |
| Carbonyl Carbon (C=O) | 160 - 175 | A characteristic downfield signal. libretexts.org |
| Methyl Ester Carbon (-OCH₃) | 50 - 55 | A signal in the upfield region of the spectrum. |
| Methyl Carbon (-CH₃) on Ring | 20 - 30 | Influenced by its attachment point on the pyrazine ring. |
Note: These are general ranges and the exact chemical shifts are influenced by the specific molecular structure and the solvent used.
Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. libretexts.org The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups.
In the analysis of this compound derivatives, the IR spectrum provides clear evidence for key functional groups. The carbonyl (C=O) stretching vibration of the ester group is a prominent and intense band, typically appearing in the region of 1715-1750 cm⁻¹. libretexts.org The C-O stretching vibrations of the ester group are also observable. libretexts.org The C-Cl stretching vibration can be found in the fingerprint region of the spectrum. Additionally, C-H stretching and bending vibrations of the pyrazine ring and any alkyl substituents are present. vscht.cz For derivatives containing an amino group, N-H stretching vibrations appear as characteristic bands in the 3300-3500 cm⁻¹ region. s-a-s.org
Table 3: Characteristic Infrared Absorption Frequencies for Functional Groups in this compound Derivatives
| Functional Group | Bond | Absorption Range (cm⁻¹) | Intensity |
| Ester | C=O Stretch | 1715 - 1750 | Strong |
| Ester | C-O Stretch | 1000 - 1300 | Medium to Strong |
| Aromatic Ring | C=C Stretch | ~1400 - 1600 | Medium to Weak |
| Aromatic Ring | C-H Stretch | ~3000 - 3100 | Medium to Weak |
| Chloroalkane | C-Cl Stretch | 550 - 850 | Medium to Strong |
| Amino | N-H Stretch | 3300 - 3500 | Medium (often two bands for -NH₂) |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. libretexts.org For derivatives of this compound, MS is crucial for confirming the molecular formula and for gaining insights into the molecule's structure through its fragmentation patterns.
The molecular ion peak (M⁺) in the mass spectrum gives the molecular weight of the compound. For chlorinated compounds like this compound, the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in a characteristic M+2 peak, which is a clear indicator of the presence of a chlorine atom. openstax.org
The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃). libretexts.org The pyrazine ring itself can also undergo characteristic fragmentation. researchgate.net Analysis of these fragmentation patterns helps in piecing together the structure of the molecule. researchgate.net For instance, in the analysis of methyl 3-amino-6-bromopyrazine-2-carboxylate, time-of-flight mass spectrometry (TOF MS) showed a peak with m/z: 231.9712 [M+H]⁺, which corresponds to its calculated molecular formula. imist.ma
Chromatographic Techniques for Purity Assessment and Separation of Isomers/Byproducts
Chromatographic techniques are indispensable for assessing the purity of this compound derivatives and for separating them from isomers and byproducts that may form during synthesis.
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of components in a mixture. helixchrom.com By utilizing different stationary and mobile phases, HPLC methods can be developed to effectively separate closely related pyrazine derivatives, including positional isomers. helixchrom.com For example, mixed-mode chromatography can enhance the resolution between isomers by exploiting small differences in their hydrophobic and ionic properties. helixchrom.com
Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is another powerful technique, particularly for volatile and thermally stable compounds. researchgate.netnih.gov In GC, the components of a mixture are separated based on their boiling points and interactions with the stationary phase. sigmaaldrich.com The subsequent analysis of the separated components by MS allows for their definitive identification. researchgate.net GC-MS is widely used for the analysis of pyrazine derivatives in various matrices. researchgate.netresearchgate.net
Vi. Computational Chemistry Approaches in Understanding Methyl 3 Chloropyrazine 2 Carboxylate Reactivity and Derivatives Biological Activity
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the intrinsic electronic properties and reactivity of molecules like Methyl 3-chloropyrazine-2-carboxylate. epstem.netepstem.net These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule, providing a quantitative basis for understanding its chemical nature.
The pyrazine (B50134) ring is an inherently electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms in a 1,4-arrangement. nih.govnih.govmdpi.com This characteristic gives pyrazine and its derivatives the capacity to accept electrons and form hydrogen bonds, which often enhances their ability to bind to biological targets. nih.govexlibrisgroup.com The electronic landscape of this compound is further influenced by its substituents. The chlorine atom and the methyl carboxylate group are both electron-withdrawing, which significantly increases the electron deficiency of the pyrazine ring.
Quantum chemical calculations can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution across a molecule. For this compound, these maps would illustrate pronounced regions of positive electrostatic potential (electrophilic sites) on the carbon atoms of the pyrazine ring. This heightened electrophilicity makes the ring highly susceptible to nucleophilic attack, a key feature of its reactivity. The carbon atom bonded to the chlorine is a primary site for such attacks, leading to nucleophilic aromatic substitution reactions. mdpi.com
Quantum chemical methods are powerful tools for mapping out potential reaction pathways and understanding their kinetics and thermodynamics. By calculating the energies of reactants, intermediates, products, and, crucially, the transition states that connect them, chemists can predict the feasibility and mechanism of a given transformation. epstem.netacs.org
For this compound, a primary reaction pathway of interest is the nucleophilic substitution of the chlorine atom. mdpi.com Computational studies can model the approach of a nucleophile (e.g., an amine) to the pyrazine ring. These calculations can locate the transition state geometry for the reaction, providing a three-dimensional picture of the highest-energy point along the reaction coordinate. The energy of this transition state determines the activation energy of the reaction, allowing for a prediction of the reaction rate. Such studies have been instrumental in optimizing reaction conditions for synthesizing libraries of pyrazine derivatives, for instance, by comparing conventional heating with microwave-assisted synthesis to improve yields and reduce reaction times. mdpi.com
Molecular Docking and Molecular Dynamics Simulations in Ligand-Protein Interactions
Molecular docking and molecular dynamics (MD) are computational techniques that simulate the interaction between a small molecule (ligand) and a macromolecular target, such as a protein or enzyme. mdpi.comsemanticscholar.org These methods are central to structure-based drug design, enabling the prediction of binding modes and the stability of ligand-protein complexes.
Derivatives of pyrazine are actively investigated as inhibitors of essential enzymes in Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis. nih.govresearchgate.netrsc.org One of the most critical targets is the enoyl-acyl carrier protein (ACP) reductase, known as InhA, which is a key enzyme in the mycobacterial fatty acid synthesis (FAS-II) pathway and the primary target for the frontline drug isoniazid. nih.govnih.gov
Molecular docking studies are used to place pyrazine derivatives into the active site of InhA to predict their binding orientation and affinity. mdpi.comnih.gov These simulations can identify specific amino acid residues that form crucial interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, with the inhibitor. For example, docking studies on related inhibitors have shown that the carbonyl oxygen can form hydrogen bonds with the backbone of TYR158 and the ribose of the NAD+ cofactor within the InhA active site, anchoring the molecule in place. nih.gov
| Compound Class | Target Enzyme | Key Interacting Residues | Primary Interaction Type | Reference |
|---|---|---|---|---|
| Pyrrole-Benzohydrazides | Mtb Enoyl-ACP Reductase (InhA) | TYR158, NAD+ | Hydrogen Bonding | nih.gov |
| Pyrazine-2-carboxamides | Mtb Enoyl-ACP Reductase (InhA) | Gly96, NAD+ | Hydrogen Bonding | mdpi.com |
| Indolizine Derivatives | Mtb Enoyl-ACP Reductase (InhA) | Not specified | Not specified | nih.gov |
| Pyrazine-linked 2-Aminobenzamides | Histone Deacetylase 1 (HDAC1) | D106 | Ionic Interaction | mdpi.com |
While docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, modeling the movement of atoms in the ligand-protein complex over time. mdpi.comresearchgate.net MD simulations are used to assess the stability of the binding pose predicted by docking. semanticscholar.org If the key interactions are maintained throughout the simulation (e.g., for nanoseconds), it lends confidence to the proposed binding mode. mdpi.com
These simulations can reveal how the binding of an inhibitor induces conformational changes in the enzyme or, conversely, how the flexibility of the protein accommodates the ligand. For pyrazine-based inhibitors targeting InhA, MD simulations can confirm that the compound remains stably bound within the active site, effectively blocking the access of the natural substrate and thus inhibiting the enzyme's function. This detailed molecular-level understanding of the mechanism of action is crucial for guiding further optimization of the inhibitor. mdpi.comresearchgate.net
In Silico Structure-Activity Relationship (SAR) Studies for Rational Drug Design
In silico Structure-Activity Relationship (SAR) studies combine experimental biological data with computational models to understand how changes in a molecule's structure affect its biological activity. nih.govrsc.org This approach is a cornerstone of rational drug design, allowing researchers to prioritize the synthesis of compounds with the highest probability of success. exlibrisgroup.com
For antitubercular pyrazine derivatives, SAR studies aim to correlate specific structural modifications with changes in antimycobacterial potency, often measured as the Minimum Inhibitory Concentration (MIC). nih.gov Researchers synthesize a library of analogues based on the this compound scaffold, systematically altering substituents at various positions. The biological activity of these compounds is then determined experimentally.
Computational models, such as Quantitative Structure-Activity Relationship (QSAR) models, are then built to find a mathematical correlation between calculated molecular descriptors (e.g., electronic properties, size, hydrophobicity) and the observed biological activity. These models help to identify the key structural features required for high potency. For instance, SAR studies on pyrazine-based compounds have revealed that certain substituents, such as specific substituted benzylamines, can significantly enhance antitubercular activity while maintaining low cytotoxicity. mdpi.comnih.gov This knowledge allows for the focused design of next-generation inhibitors with improved therapeutic profiles.
| Core Scaffold | Substituent Modification | Observed Effect on Antitubercular Activity | Reference |
|---|---|---|---|
| Pyrazine-hydrazone | Introduction of 4-chloro or 4-bromo phenyl group | Significant activity (MIC ≤ 6.25 µg/ml) | nih.gov |
| Pyrazine-2-carboxamide | Substitution with 4-methylbenzylamine | Best activity in series (MIC = 6 µM) | mdpi.com |
| Pyrazine-2-carbonyl-piperazine | Benzamide with 4-chloro substituent | High activity (IC50 = 1.35 µM) | rsc.org |
| Pyrazinoic acid ester | 4-acetoxybenzyl ester | Excellent activity (MIC < 1-6.25 µg/mL) | nih.gov |
Prediction of Molecular Properties Relevant to Biological Activity and Pharmaceutical Development
In modern drug discovery, the early assessment of a compound's pharmaceutical potential is critical to reducing late-stage failures and development costs. Computational, or in silico, methods provide a rapid and cost-effective means to predict the molecular properties of new chemical entities like this compound and its derivatives, guiding the selection and optimization of promising drug candidates. nih.govnih.gov These predictive models are primarily based on Quantitative Structure-Activity Relationship (QSAR) principles, which posit that the biological activity of a compound is a function of its molecular structure and physicochemical properties. zsmu.edu.ua By calculating a range of molecular descriptors, it is possible to forecast a compound's drug-likeness, pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME), and potential toxicity (T). nih.govsemanticscholar.org
The prediction of these properties for pyrazine derivatives has been the subject of various computational studies. semanticscholar.org Research has demonstrated that for pyrazine-2-carboxylic acid amides, electronic descriptors such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO) are key factors influencing their cytotoxicity. nih.gov Such findings underscore the importance of quantum chemical calculations in understanding the structural features that drive biological activity.
A crucial aspect of pharmaceutical development is evaluating a compound's "drug-likeness," often assessed using established guidelines like Lipinski's Rule of Five. mdpi.com These rules relate a compound's oral bioavailability to its physicochemical properties. Computational tools like SwissADME and Molinspiration are frequently used to calculate these parameters for novel compounds. nih.govnih.gov For derivatives of this compound, these predictions are vital for identifying candidates with a higher probability of becoming successful oral medications.
The following interactive table outlines the key parameters of Lipinski's Rule of Five, which are routinely calculated in silico to assess the drug-likeness of compounds.
| Parameter | Description | Preferred Range for Oral Bioavailability |
| Molecular Weight (MW) | The mass of one mole of the substance. | ≤ 500 Daltons |
| LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. | ≤ 5 |
| Hydrogen Bond Donors (HBD) | The number of O-H and N-H bonds. | ≤ 5 |
| Hydrogen Bond Acceptors (HBA) | The number of nitrogen and oxygen atoms. | ≤ 10 |
Beyond drug-likeness, predicting the ADMET profile is essential. nih.gov This involves forecasting properties such as gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, interaction with cytochrome P450 (CYP) enzymes (which are crucial for metabolism), and potential toxicities like cardiotoxicity (e.g., hERG inhibition) or mutagenicity (e.g., AMES toxicity). nih.govmdpi.comnih.gov Web-based platforms like pkCSM and ProTox-II employ QSAR models to predict these characteristics based on a compound's chemical structure. nih.govnih.gov For instance, studies on similar heterocyclic structures have used these tools to predict that candidate compounds are non-cardiotoxic and have a low risk of liver injury. mdpi.com
The table below presents a hypothetical, yet representative, in silico ADMET prediction for a series of hypothetical derivatives of this compound, illustrating the type of data generated in early-phase drug discovery.
| Compound ID | Predicted GI Absorption | Predicted BBB Permeability | CYP2D6 Inhibition | hERG Inhibition | AMES Mutagenicity |
| M3CPC-001 | High | Low | Non-inhibitor | No | No |
| M3CPC-002 | High | High | Inhibitor | No | No |
| M3CPC-003 | Low | Low | Non-inhibitor | No | Yes |
| M3CPC-004 | High | Low | Non-inhibitor | Yes | No |
These computational predictions are instrumental in creating a comprehensive profile of potential drug candidates. royalsocietypublishing.org By integrating data on electronic properties, drug-likeness, and ADMET characteristics, researchers can prioritize the synthesis of derivatives with the most favorable combination of predicted efficacy and safety, significantly streamlining the drug development pipeline for novel agents based on the this compound scaffold. nih.govsemanticscholar.org
Vii. Medicinal Chemistry and Pharmacological Relevance of Methyl 3 Chloropyrazine 2 Carboxylate Derivatives
Development of Antimycobacterial Agents Based on Pyrazine (B50134) Carboxamide Scaffolds
The pyrazine carboxamide structure is a foundational element in the design of novel drugs aimed at combating mycobacterial infections. This scaffold is notably present in pyrazinamide (B1679903), a first-line medication for treating tuberculosis (TB). minia.edu.eg The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis has intensified research into new derivatives to overcome these challenges. umn.edumdpi.com
In Vitro Activity against Mycobacterium tuberculosis Strains (e.g., H37Rv)
Numerous studies have synthesized and evaluated pyrazine carboxamide derivatives for their in vitro activity against the H37Rv strain of M. tuberculosis. For instance, a series of 3-benzylaminopyrazine-2-carboxamides, derived from 3-chloropyrazine-2-carboxamide (B1267238), showed promising results, with some compounds exhibiting minimum inhibitory concentration (MIC) values ranging from 6 to 42 µM. mdpi.com Another study on 5-chloro-N-phenylpyrazine-2-carboxamides reported that most of the synthesized compounds were active against M. tuberculosis H37Rv, with MIC values between 1.56 and 6.25 µg/mL. nih.gov
Substituted N-benzyl-3-chloropyrazine-2-carboxamides have also been investigated, with compounds like N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide and N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide showing effectiveness against M. tuberculosis H37Rv at a MIC of 12.5 µg/mL. mdpi.com Furthermore, pyrazinoic acid esters have demonstrated significant activity, with some showing MIC ranges of less than 1 to 6.25 µg/mL against M. tuberculosis. nih.gov
Table 1: In Vitro Antimycobacterial Activity of Selected Pyrazine Derivatives against M. tuberculosis H37Rv
| Compound Type | Specific Derivative | MIC (µg/mL) | Reference |
|---|---|---|---|
| 3-Benzylaminopyrazine-2-carboxamides | 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide | 1.56 - 12.5 | mdpi.com |
| 5-Chloro-N-phenylpyrazine-2-carboxamides | 5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide | 1.56 | nih.gov |
| Substituted N-benzyl-3-chloropyrazine-2-carboxamides | N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide | 12.5 | mdpi.com |
| Pyrazinoic Acid Esters | 4-acetoxybenzyl ester of pyrazinoic acid | <1 - 6.25 | nih.gov |
| Pyrazinamide Derivatives | Derivative 1f | 8.0 | tandfonline.com |
Impact of Substitution Patterns on Antimycobacterial Efficacy
The nature and position of substituents on the pyrazine ring and its appendages significantly influence the antimycobacterial activity. For example, in a series of 3-benzylaminopyrazine-2-carboxamides, the presence of a trifluoromethyl group on the benzyl (B1604629) ring was noted in active compounds. mdpi.com The lipophilicity of the compounds, however, did not show a direct correlation with their activity. mdpi.com
In the case of 5-chloro-N-phenylpyrazine-2-carboxamides, a wide variety of substituents on the phenyl ring were tolerated while maintaining activity. nih.gov Interestingly, the introduction of hydroxyl groups tended to decrease in vitro cytotoxicity. nih.gov For N-benzylpyrazine-2-carboxamide derivatives, alkylamino substitutions at the 5- and 6-positions of the pyrazine ring have been shown to yield good anti-TB activities. researchgate.net Specifically, 6-octylamino-pyrazine-2-carboxamide demonstrated high activity against M. tuberculosis H37Rv with a MIC of 1.56 µg/mL. researchgate.net
Research on pyrazinoic acid esters revealed that compounds with a side aldehyde group or an epoxide ring showed enhanced inhibitory effects on mycobacterial growth. nih.gov The introduction of a chlorine atom at different positions on the pyrazine ring can dramatically alter the biological activity and mechanism of action. informahealthcare.com
Evaluation against Drug-Resistant Mycobacterial Strains
A critical aspect of developing new antitubercular agents is their efficacy against drug-resistant strains. Some pyrazine derivatives have shown promise in this area. For instance, certain 3-benzylaminopyrazine-2-carboxamides were tested against MDR-TB and XDR-TB strains, with the 4-amino derivative showing better activity than the 4-methyl derivative. mdpi.com
The rationale behind some of these designs is to circumvent the common resistance mechanisms. For example, β-lactam conjugates of pyrazinoic acid have been designed to release their active payload upon cleavage by β-lactamases, enzymes that confer resistance to β-lactam antibiotics. umn.edu This strategy has shown activity in a macrophage infection model where conventional β-lactams are typically ineffective. umn.edu Furthermore, 5-chloropyrazinamide has demonstrated in vitro activity against pyrazinamide-resistant strains of M. tuberculosis. nih.gov
Antibacterial and Antifungal Evaluations of Pyrazine Derivatives
Beyond their antimycobacterial properties, derivatives of methyl 3-chloropyrazine-2-carboxylate have been evaluated for broader antibacterial and antifungal activities.
Activity against Gram-Positive and Gram-Negative Bacteria (e.g., Staphylococcus aureus, Enterococcus faecalis)
Several studies have reported the antibacterial activity of pyrazine derivatives against both Gram-positive and Gram-negative bacteria. For instance, certain 3-chloro-N-benzylpyrazine-2-carboxamides have shown notable activity against Staphylococcus aureus and Staphylococcus epidermidis. mdpi.com Specifically, 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide was the most active, with a MIC of 7.81 µM against S. aureus. mdpi.com
In a study of brominated and chlorinated pyrazine-based chalcones, compounds CH-0y and CH-0w demonstrated activity against various staphylococcal and enterococcal clinical isolates, including methicillin-resistant S. aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) strains. nih.gov The MIC values for these compounds against S. aureus and E. faecalis ranged from 15.625 to 125 µM. nih.gov A novel pyrazinone derivative, MR7S4-F3, isolated from Streptomyces anulatus, exhibited potent activity against Gram-positive pathogens, including S. aureus and E. faecalis, with MIC values of 2 µg/mL and 1 µg/mL, respectively. mdpi.com
Table 2: Antibacterial Activity of Selected Pyrazine Derivatives
| Compound Type | Bacterial Strain | MIC (µM) | Reference |
|---|---|---|---|
| 3-Chloro-N-benzylpyrazine-2-carboxamides | Staphylococcus aureus | 7.81 | mdpi.com |
| Pyrazine-based chalcones (CH-0y) | Staphylococcus aureus | 15.625 - 62.5 | nih.gov |
| Pyrazine-based chalcones (CH-0w) | Enterococcus faecalis | 62.5 | nih.gov |
| Pyrazinone derivative (MR7S4-F3) | Staphylococcus aureus | 2 µg/mL | mdpi.com |
| Pyrazinone derivative (MR7S4-F3) | Enterococcus faecalis | 1 µg/mL | mdpi.com |
Assessment of Antifungal Spectrum and Potency
The antifungal potential of pyrazine derivatives has also been explored. In a series of chlorinated N-phenylpyrazine-2-carboxamides, 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide showed the highest antifungal effect against Trichophyton mentagrophytes, with a MIC of 62.5 µmol/L. mdpi.com However, in another study, aminodehalogenation products of 3-chloropyrazine-2-carboxamide did not show any activity against the tested fungal strains. mdpi.com
N-substituted 3-aminopyrazine-2-carboxamides exhibited antifungal activity, particularly against Trichophyton interdigitale and Candida albicans. researchgate.net The development of pyrimidine (B1678525) derivatives, which share a nitrogen-containing heterocyclic structure with pyrazines, has also yielded compounds with broad-spectrum antifungal activity against various phytopathogenic fungi. nih.gov
Table 3: Antifungal Activity of Selected Pyrazine and Related Derivatives
| Compound Type | Fungal Strain | MIC | Reference |
|---|---|---|---|
| Chlorinated N-phenylpyrazine-2-carboxamides | Trichophyton mentagrophytes | 62.5 µmol/L | mdpi.com |
| N-substituted 3-aminopyrazine-2-carboxamides | Trichophyton interdigitale | Not specified | researchgate.net |
| N-substituted 3-aminopyrazine-2-carboxamides | Candida albicans | Not specified | researchgate.net |
Receptor Agonist and Kinase Inhibitor Development
The development of receptor agonists and kinase inhibitors from the this compound core has led to the discovery of potent and selective modulators of key biological targets. These efforts are primarily focused on addressing conditions such as metabolic diseases and inflammatory disorders.
Agonistic Activity towards G-Protein Coupled Receptors (e.g., TGR5)
The G-protein coupled receptor TGR5 (also known as GPBAR1) has emerged as a promising therapeutic target for metabolic diseases, including type 2 diabetes mellitus and non-alcoholic steatohepatitis. nih.govmedchemexpress.com Activation of TGR5 stimulates the release of glucagon-like peptide-1 (GLP-1), which in turn regulates glucose homeostasis. nih.govmedchemexpress.com
Starting from this compound, researchers have designed and synthesized novel 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists. nih.gov The synthetic strategy involves the substitution of the chlorine atom with various substituted phenols, followed by amidation of the methyl ester. nih.gov This exploration led to the identification of compounds with excellent human TGR5 (hTGR5) agonist activity, with several derivatives displaying superior potency compared to the reference drug INT-777. nih.govmedchemexpress.com
Notably, compounds 18g (with a 2-chloro substituent on the phenoxy ring) and 18k (with 2,5-dichloro substituents) demonstrated remarkable agonistic activities. nih.gov Compound 18k not only exhibited potent hTGR5 agonism but also showed significant glucose-lowering effects in an in vivo mouse model and stimulated GLP-1 secretion in both cell-based assays and in mice. nih.govmedchemexpress.com This highlights the potential of this pyrazine-based scaffold in developing new treatments for metabolic disorders.
Table 1: TGR5 Agonistic Activity of Selected Pyrazine Derivatives
| Compound | Substituent | EC50 (nM) on hTGR5 | Reference |
|---|---|---|---|
| 18d | Pyrazine | 1500 | nih.gov |
| 18e | Pyrazine | 442 | nih.gov |
| 18g | 2-Cl-phenoxy | Potent activity | nih.gov |
| 18k | 2,5-di-Cl-phenoxy | Potent activity, superior to INT-777 | nih.govmedchemexpress.com |
| INT-777 | Reference Drug | - | nih.gov |
Inhibitory Activity against Protein Kinases (e.g., MK-2)
The p38 mitogen-activated protein kinase (MAPK) pathway is a crucial mediator of inflammatory responses, and its downstream substrate, MAPK-activated protein kinase 2 (MK-2), has been identified as a key player in regulating the synthesis of pro-inflammatory cytokines like TNF-α. nih.govbiorxiv.org Consequently, inhibiting MK-2 is considered a promising strategy for treating inflammatory diseases, potentially offering a better safety profile than direct p38 MAPK inhibition. nih.govbiorxiv.org
While the pyrazine scaffold is a component of some kinase inhibitors, including those targeting the p38 MAPK pathway, specific research detailing the development of derivatives directly from this compound as MK-2 inhibitors is not extensively documented in the available literature. nih.gov However, the broader field of pyrazine-based compounds includes potent inhibitors of various kinases. For instance, pyrido[2,3-b]pyrazines have been developed as highly effective p38α MAP kinase inhibitors. nih.gov This suggests that the pyrazine-2-carboxamide framework, derivable from this compound, holds potential as a platform for designing novel kinase inhibitors, including those targeting MK-2. The successful development of such inhibitors would depend on introducing appropriate substituents to achieve specific interactions within the ATP-binding pocket of the target kinase.
Analysis of Cytotoxicity and Selectivity Profiles of Bioactive Derivatives
A critical aspect of drug discovery is the evaluation of the cytotoxicity and selectivity of lead compounds. Derivatives of this compound have been assessed for their effects on various cell lines and their specificity towards different microbial strains.
Derivatives of 3-aminopyrazine-2-carboxamide (B1665363), which can be synthesized from methyl 3-aminopyrazine-2-carboxylate, have been evaluated for their cytotoxicity against the human hepatocellular carcinoma cell line (HepG2). caymanchem.com This is particularly relevant for antitubercular agents, which are often associated with hepatotoxicity. caymanchem.com For instance, compound 20 (N-(4-CF3-phenyl)-3-aminopyrazine-2-carboxamide) showed moderate cytotoxicity with an IC50 value of 41.4 µM. caymanchem.com In contrast, other derivatives like compound 17 (3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide) and compound 16 showed no or low cytotoxicity, indicating that the cytotoxic profile can be modulated through substitution on the carboxamide group. caymanchem.com This suggests that the 3-aminopyrazine-2-carboxamide core itself is not inherently cytotoxic. caymanchem.com
Similarly, N-benzyl-3-chloropyrazine-2-carboxamide derivatives, which are positional isomers of other bioactive pyrazines, have also been screened for cytotoxicity against HepG2 cells. nih.gov The most active antimycobacterial compounds from this series did not exhibit significant toxicity at the tested concentrations. nih.gov For example, 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide (8 ) showed low cytotoxicity with an IC50 of ≥ 250 µM. uni.lu
The selectivity of these compounds is often demonstrated by comparing their minimum inhibitory concentrations (MIC) against different bacterial and mycobacterial strains. For example, some N-benzyl-3-chloropyrazine-2-carboxamides were active against Staphylococcus aureus but inactive against M. kansasii and M. avium. nih.gov This differential activity underscores the potential for developing derivatives with specific antimicrobial spectra.
Table 2: Cytotoxicity of Selected Pyrazine Derivatives
| Compound | Derivative Class | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|
| Compound 20 | 3-Aminopyrazine-2-carboxamide | HepG2 | 41.4 | caymanchem.com |
| Compound 17 | 3-Aminopyrazine-2-carboxamide | HepG2 | >50 | caymanchem.com |
| Compound 10 | 3-Aminopyrazine-2-carboxamide | HepG2 | 389 | caymanchem.com |
| Compound 16 | 3-Aminopyrazine-2-carboxamide | HepG2 | >250 | caymanchem.com |
| Compound 8 | 3-Benzylaminopyrazine-2-carboxamide | HepG2 | ≥ 250 | uni.lu |
Therapeutic Potential and Future Directions in Pyrazine-Based Drug Discovery
The pyrazine ring is a well-established heterocycle in medicinal chemistry, forming the core of several clinically approved drugs. The exploration of derivatives from this compound continues to unveil new therapeutic possibilities. The research into TGR5 agonists for metabolic diseases and the potential for developing selective kinase inhibitors for inflammatory conditions are prime examples of the ongoing efforts. nih.govmedchemexpress.com
Future directions in pyrazine-based drug discovery originating from this scaffold could involve several avenues:
Expansion of Target Space: While TGR5 and certain kinases have been a focus, the pyrazine-2-carboxamide structure is amenable to modifications that could target other G-protein coupled receptors, enzymes, or ion channels.
Structure-Activity Relationship (SAR) Deepening: Further systematic modifications of the most potent hits, such as compound 18k for TGR5, could lead to second-generation compounds with even better efficacy and pharmacokinetic profiles. nih.gov
Addressing Drug Resistance: In the context of infectious diseases, pyrazine derivatives could be optimized to be effective against drug-resistant strains of bacteria and mycobacteria. uni.lu
Combination Therapies: Investigating the use of pyrazine-based compounds in combination with existing drugs could reveal synergistic effects, potentially lowering required doses and reducing side effects.
The versatility of the this compound starting material, coupled with the proven biological activity of the pyrazine heterocycle, ensures that this compound and its derivatives will remain a valuable platform for the discovery of novel therapeutic agents for the foreseeable future. nih.gov
Viii. Patent Landscape and Emerging Applications in Academic Research
Review of Patented Pyrazine (B50134) Derivatives with Biological Activity
Pyrazine and its derivatives are a well-established class of heterocyclic compounds that have garnered significant interest from researchers due to their diverse pharmacological properties. nih.govtandfonline.com A review of patents filed between 2008 and 2012, and from June 2012 to July 2014, reveals a wide spectrum of biological activities associated with these compounds. nih.govtandfonline.comnih.gov These include, but are not limited to, antibacterial, antifungal, antimycobacterial, anti-inflammatory, analgesic, and anticancer effects. nih.govtandfonline.comnih.gov
The pyrazine core is a key structural motif in several clinically used drugs, highlighting its importance in drug discovery. nih.govmdpi.com The versatility of the pyrazine ring allows for the introduction of various substituents, leading to a vast chemical space for the development of novel therapeutic agents. nih.govtandfonline.com
Table 1: Patented Biological Activities of Pyrazine Derivatives
| Biological Activity | Description |
| Antimicrobial | Includes antibacterial, antifungal, and antimycobacterial properties. |
| Anti-inflammatory | Reduces inflammation. |
| Analgesic | Provides pain relief. |
| Anticancer | Inhibits the growth of cancer cells. nih.govtandfonline.comnih.govmdpi.comnih.govnih.gov |
| Antiviral | Effective against various viruses. |
| Antidiabetic | Helps in managing diabetes. |
| Diuretic | Increases the production of urine. |
| Potassium Channel Modulators | These compounds can modulate the activity of potassium channels, which are involved in various physiological processes. google.com |
| Enzyme Inhibitors | Includes inhibitors of protein kinases and β-secretase, relevant for cancer and Alzheimer's disease, respectively. nih.gov |
This table is based on information from patent reviews and research articles. nih.govtandfonline.comnih.govmdpi.comnih.govnih.govgoogle.com
Analysis of Patent Trends Related to Halogenated Pyrazine Carboxylates
Halogenated pyrazine carboxylates, such as methyl 3-chloropyrazine-2-carboxylate, represent a specific and important subclass of pyrazine derivatives. The introduction of a halogen atom and a carboxylate group can significantly influence the compound's physicochemical properties and biological activity.
A search of patent databases indicates a steady interest in halogenated pyrazine carboxylates and related structures. These compounds often serve as key intermediates in the synthesis of more complex, biologically active molecules. For instance, the chlorine atom in this compound can be readily displaced by various nucleophiles, allowing for the construction of a diverse library of derivatives.
Patents in this area often focus on:
Novel synthetic methodologies: Efficient and scalable methods for the preparation of halogenated pyrazine carboxylates are crucial for their use in drug discovery and development. google.com
New chemical entities: Patents frequently claim novel compounds derived from halogenated pyrazine carboxylate scaffolds, along with their potential therapeutic applications.
Agrochemical applications: Pyrazine derivatives also find use in the agrochemical industry as herbicides, insecticides, and fungicides.
Future Prospects and Directions for Research and Development
The field of pyrazine chemistry continues to evolve, with several promising avenues for future research and development. The diverse biological activities of pyrazine derivatives suggest that further exploration of this chemical space could lead to the discovery of new and improved therapeutic agents. nih.govtandfonline.comnih.gov
Key areas for future research include:
Exploration of new biological targets: While many biological activities of pyrazines are known, there is potential to identify new molecular targets for these compounds.
Development of more potent and selective analogs: Structure-activity relationship (SAR) studies can guide the design of new derivatives with enhanced potency and selectivity for their biological targets.
Application in materials science: The unique electronic and structural properties of pyrazines make them attractive for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and other electronic devices. researchgate.net
Green chemistry approaches: The development of more environmentally friendly and sustainable methods for the synthesis of pyrazine derivatives is an important area of focus. researchgate.net
Collaborative Opportunities between Academia and Pharmaceutical/Agrochemical Industries
The development of new drugs and agrochemicals is a complex and resource-intensive process that can benefit greatly from collaborations between academic institutions and industrial partners. nih.gov Academic labs often excel in fundamental research, including the discovery of new synthetic methods and the elucidation of biological mechanisms. nih.gov In contrast, pharmaceutical and agrochemical companies have the expertise and resources for preclinical and clinical development, as well as for navigating the regulatory landscape. nih.gov
Collaborative opportunities in the field of pyrazine research could include:
Joint research projects: Industry can sponsor research in academic labs to explore specific aspects of pyrazine chemistry and biology.
Licensing of intellectual property: Academic institutions can license their patented discoveries to companies for further development and commercialization.
Student internships and postdoctoral fellowships: These programs provide valuable training for the next generation of scientists and can facilitate the transfer of knowledge and technology between academia and industry. nih.gov
Access to compound libraries: Pharmaceutical companies can provide academic researchers with access to their compound libraries for screening in various biological assays.
By fostering strong collaborations, the academic and industrial sectors can work together to accelerate the translation of basic research findings into new products that benefit society.
Q & A
Q. What are the standard synthetic routes for preparing methyl 3-chloropyrazine-2-carboxylate, and how can its purity be verified?
this compound is typically synthesized via nucleophilic aromatic substitution (SNAr) or chlorination of pyrazine precursors. For example, it serves as a starting material in multi-step syntheses of heterocyclic scaffolds, such as TGR5 agonists or HIV reverse transcriptase inhibitors . Purity verification involves chromatographic methods (TLC, HPLC) and spectroscopic characterization (NMR, IR). High-resolution mass spectrometry (HRMS) or elemental analysis is recommended for definitive confirmation of molecular composition .
Q. What spectroscopic techniques are essential for characterizing this compound derivatives?
Key techniques include:
- 1H/13C NMR : To confirm substitution patterns on the pyrazine ring and ester functionality.
- IR Spectroscopy : To identify carbonyl (C=O, ~1700 cm⁻¹) and C-Cl (550–850 cm⁻¹) stretches.
- Mass Spectrometry : For molecular weight confirmation and fragmentation analysis.
For crystalline derivatives, single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL or Mercury provides definitive structural validation .
Advanced Research Questions
Q. How can reaction conditions be optimized for nucleophilic aromatic substitution (SNAr) at the 3-chloro position of this compound?
Optimization involves:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity by stabilizing transition states.
- Base Choice : Anhydrous K2CO3 or DIPEA is effective for deprotonating nucleophiles (e.g., phenols, amines) .
- Temperature : Reactions typically proceed at 110°C for 5–12 hours, monitored by TLC .
- Substituent Effects : Electron-withdrawing groups on nucleophiles improve reaction rates. For example, para-nitrophenol reacts faster than unsubstituted phenol due to increased electrophilicity at the chloro position.
Q. Example Optimization Table :
| Nucleophile | Solvent | Base | Time (h) | Yield (%) |
|---|---|---|---|---|
| 4-Nitrophenol | DMF | K2CO3 | 5 | 85 |
| Phenol | DMF | K2CO3 | 8 | 72 |
| 4-Methoxyphenol | DMSO | DIPEA | 12 | 65 |
Q. How do steric and electronic factors influence the reactivity of this compound in cross-coupling reactions?
- Electronic Effects : The electron-deficient pyrazine ring activates the 3-chloro position for SNAr but may require palladium catalysts (e.g., Pd(PPh3)4) for Suzuki-Miyaura couplings.
- Steric Hindrance : Bulky substituents at the 5- or 6-positions reduce reaction efficiency. Computational studies (DFT) can predict regioselectivity .
- Mechanistic Insights : Transition-state modeling using software like Gaussian or ORCA helps rationalize reactivity trends.
Q. How can crystallographic data resolve contradictions in reported molecular geometries of this compound derivatives?
Discrepancies in bond angles or torsion angles may arise from polymorphism or solvent effects. SC-XRD analysis with SHELXL or WinGX allows precise determination of:
- Ring Puckering : Quantified using Cremer-Pople parameters .
- Intermolecular Interactions : Hydrogen bonding or π-stacking visualized via Mercury’s void analysis module .
For example, conflicting reports on dihedral angles between the pyrazine ring and ester group can be resolved by comparing multiple crystal structures .
Q. What strategies mitigate competing side reactions during the synthesis of this compound-based heterocycles?
Common side reactions include ester hydrolysis or ring-opening. Mitigation strategies:
- Protecting Groups : Use tert-butyl esters to prevent hydrolysis under basic conditions.
- Low-Temperature Quenching : Halt reactions at 0°C to avoid decomposition.
- Catalytic Control : Additives like DMAP suppress unwanted acylations .
Methodological Guidance
Q. How should researchers analyze conflicting spectroscopic data for this compound analogs?
- Cross-Validation : Compare NMR data with computational predictions (e.g., ACD/Labs or ChemDraw simulations).
- Dynamic Effects : Variable-temperature NMR can resolve rotational barriers in hindered esters.
- Crystallographic Validation : SC-XRD provides unambiguous bond-length/angle data to resolve disputes .
Q. What computational tools are recommended for studying the electronic properties of this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
